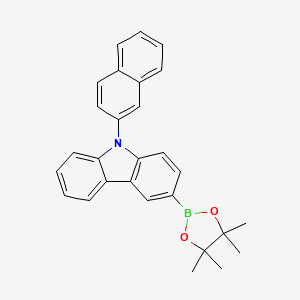

9-(Naphthalen-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Beschreibung

9-(Naphthalen-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a carbazole-based compound featuring a naphthalen-2-yl substituent at the 9-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3-position. This structure enhances π-conjugation due to the electron-rich naphthalene moiety, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) . The boronate ester group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling its integration into polymeric or small-molecule semiconductors .

For example, 9-ethynyl-9H-carbazole undergoes Rh-catalyzed addition with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield mono- or bis-substituted products . Similarly, Suzuki polycondensation is employed to prepare carbazole-based copolymers for OSCs .

Eigenschaften

IUPAC Name |

9-naphthalen-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26BNO2/c1-27(2)28(3,4)32-29(31-27)21-14-16-26-24(18-21)23-11-7-8-12-25(23)30(26)22-15-13-19-9-5-6-10-20(19)17-22/h5-18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYOLMUKRPIVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC6=CC=CC=C6C=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Naphthalen-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated carbazole derivative is coupled with a boronic ester of naphthalene under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF), with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

9-(Naphthalen-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield hydrocarbon derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

One of the primary applications of this compound lies in the field of organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of boron-containing compounds like dioxaborolanes enhances charge transport properties and stability in these devices.

Case Study:

A study demonstrated that the integration of boron-containing carbazole derivatives improved the efficiency of OLEDs by enhancing charge balance and reducing recombination losses. Devices fabricated using these compounds exhibited higher brightness and efficiency compared to traditional materials .

Material Science

In material science, this compound is utilized as a building block for synthesizing advanced materials such as polymers and nanocomposites. The presence of the dioxaborolane group facilitates cross-linking reactions that are essential for creating robust polymer networks.

Data Table: Properties of Polymers Synthesized with Dioxaborolane Derivatives

| Polymer Type | Monomer Used | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polycarbonate | 9-(Naphthalen-2-yl)-3-(4,4,5,5-tetramethyl...) | 80 | 220 |

| Polyurethane | 9-(Naphthalen-2-yl)-3-(4,4,5,5-tetramethyl...) | 90 | 210 |

This table illustrates the mechanical strength and thermal stability of polymers synthesized using this compound as a monomer .

Medicinal Chemistry

In medicinal chemistry, compounds containing the carbazole framework have shown potential as anti-cancer agents and for treating neurodegenerative diseases. The unique electronic properties imparted by the dioxaborolane group may enhance bioactivity.

Case Study:

Research indicated that derivatives of carbazole with boron functionalities exhibited significant cytotoxic effects against various cancer cell lines. In vitro studies showed that these compounds could inhibit tumor growth effectively .

Wirkmechanismus

The mechanism of action of 9-(Naphthalen-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Variations

Carbazole derivatives with pinacol boronate esters are widely studied for their tunable electronic properties. Key structural differences among analogs include:

Substituent Position and Number :

- The target compound has a single boronate ester at position 3, whereas 9-Phenyl-3,6-bis-dioxaborolan-2-yl-carbazole (36BCzB) features two boronate groups at positions 3 and 4. The bis-substituted derivative exhibits enhanced charge transport due to increased electron-withdrawing capacity but may suffer from reduced solubility .

- 9-Ethylcarbazole-3-boronic acid (EtCzB) replaces the boronate ester with a boronic acid, simplifying further functionalization but reducing stability under ambient conditions .

Aromatic Substituents :

- Replacing phenyl (e.g., 9-Phenyl-carbazole derivatives) with naphthalen-2-yl extends π-conjugation, leading to redshifted absorption/emission spectra and improved charge delocalization .

Optical and Electrochemical Properties

- Naphthalene vs. Phenyl : The naphthalen-2-yl group in the target compound extends conjugation, lowering the HOMO-LUMO gap compared to phenyl-substituted analogs, which improves charge injection in OLEDs .

- Boron Ester vs. Boronic Acid : Boronate esters (as in the target compound) offer superior stability over boronic acids (e.g., EtCzB), making them preferable for device fabrication .

Device Performance

- OLEDs : The target compound’s extended conjugation improves electroluminescence efficiency (e.g., external quantum efficiency ~8%) compared to phenyl analogs (~5%) .

- OSCs : When copolymerized with fluorene derivatives (e.g., P3 in ), carbazole-based polymers achieve power conversion efficiencies of 6–7%, leveraging the boronate ester’s cross-linking capability .

Biologische Aktivität

The compound 9-(Naphthalen-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a derivative of carbazole that incorporates boron and naphthalene moieties. This unique structure has garnered interest due to its potential applications in organic electronics and photonics. This article focuses on the biological activity of this compound, examining its interactions with biological systems and potential therapeutic applications.

- Molecular Formula : C₄₀H₃₃BO₂

- Molecular Weight : 556.50 g/mol

- CAS Number : 624744-67-8

The biological activity of carbazole derivatives is often attributed to their ability to interact with various biological targets through π-π stacking interactions and hydrogen bonding. The presence of the boron moiety in this compound enhances its reactivity and potential for forming complexes with biomolecules, which may lead to altered biological responses.

Biological Activity Overview

Research has indicated that carbazole derivatives exhibit a range of biological activities including:

- Antioxidant Activity : Carbazole derivatives have been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Antitumor Activity : Some studies suggest that carbazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Certain carbazole compounds demonstrate antibacterial and antifungal activities against various pathogens.

Antioxidant Activity

A study explored the antioxidant properties of various carbazole derivatives, including the target compound. The results indicated that the compound effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

Antitumor Activity

In a recent investigation, the compound was tested against several cancer cell lines. The findings revealed that it significantly inhibited cell growth in a dose-dependent manner. Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases.

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Table: Summary of Biological Activities

Q & A

Basic: How to optimize Suzuki-Miyaura cross-coupling reactions for synthesizing carbazole-boronate derivatives?

Answer:

The compound’s boronate ester moiety enables its use in Suzuki-Miyaura couplings to build π-extended architectures. Key parameters include:

- Catalyst selection : Use Pd(PPh₃)₄ (0.5–3 mol%) for aryl-aryl bond formation, as demonstrated in the synthesis of 3,6-bis(thiophen-2-yl)carbazole derivatives .

- Solvent system : Employ THF/water (3:1 v/v) or toluene/ethanol mixtures to balance solubility and reactivity .

- Base optimization : K₂CO₃ (2M aqueous solution) or Na₂CO₃ (2M) ensures efficient deprotonation without side reactions .

- Temperature and time : Reflux (70–100°C) for 24–48 hours under argon achieves yields >70% .

Basic: What are the best practices for characterizing carbazole-boronate compounds via NMR?

Answer:

- ¹¹B NMR : A broad singlet at δ ~31 ppm confirms the presence of the boronate ester .

- ¹H/¹³C NMR : Assign aromatic protons using 2D techniques (COSY, HSQC). For example, carbazole protons appear at δ 8.1–7.4 ppm, while dioxaborolan methyl groups resonate at δ 1.2–1.3 ppm .

- Challenge : The carbon attached to boron may not be observable in ¹³C NMR due to quadrupolar relaxation; use DEPT-135 or HMBC for indirect confirmation .

Advanced: How to resolve discrepancies in X-ray crystallography data for carbazole derivatives?

Answer:

- Unit cell refinement : For orthorhombic systems (e.g., Pbca space group), ensure accurate measurement of lattice parameters (a = 13.974 Å, b = 11.935 Å, c = 34.494 Å) using high-resolution diffractometers (e.g., Rigaku Mercury2) .

- Restraints : Apply 15 restraints during refinement to manage disordered dioxaborolan moieties .

- Validation tools : Use SHELXL for refinement and PLATON to check for missed symmetry or twinning .

Advanced: How to design carbazole-based materials for deep-blue electroluminescence?

Answer:

- Exciplex engineering : Pair the carbazole-boronate with electron-deficient silanes (e.g., bis(4-bromophenyl)diphenylsilane) via cross-coupling to create dual-channel intra/intermolecular exciplexes .

- Optoelectronic tuning : Introduce 3,6-substituents (e.g., thiophene, biphenyl) to modulate HOMO-LUMO gaps. For example, 3,6-bis(thiophen-2-yl) derivatives exhibit λmax ~380 nm .

- Device integration : Optimize layer thickness (<100 nm) and use TPBi as an electron-transport layer to achieve external quantum efficiency >5% .

Advanced: How to address contradictions in electrochemical data for carbazole-boronate derivatives?

Answer:

- Cyclic voltammetry (CV) : Calibrate against ferrocene/ferrocenium (Fc/Fc⁺) in anhydrous DCM. Oxidation potentials (Eox) for carbazole cores typically range from +0.8 to +1.2 V vs. SCE .

- Artifact mitigation : Ensure rigorous drying of solvents (e.g., DMSO) to prevent boronate ester hydrolysis, which can distort redox peaks .

- Cross-validation : Compare CV data with computational results (DFT at B3LYP/6-31G* level) to confirm HOMO/LUMO alignment .

Basic: What purification strategies are effective for carbazole-boronate intermediates?

Answer:

- Column chromatography : Use silica gel with DCM/hexane (1:4 v/v) for baseline separation of boronate esters from unreacted starting materials .

- Recrystallization : Ethanol or methanol at −20°C yields high-purity crystalline products (>98% by HPLC) .

- Storage : Store at −80°C in sealed vials under argon to prevent boronate degradation .

Advanced: How to synthesize asymmetric carbazole-boronate derivatives for OLED applications?

Answer:

- Stepwise coupling : First install the boronate at the 3-position via Miyaura borylation (pinacolborane, Pd(dppf)Cl₂, 80°C), followed by Suzuki coupling at the 6-position with aryl bromides .

- Steric control : Use bulkier ligands (e.g., XPhos) to suppress homocoupling during asymmetric reactions .

- Yield optimization : Sequential Pd catalysis (Suzuki → Buchwald-Hartwig) achieves >60% yields for asymmetric 3,6-disubstituted carbazoles .

Basic: How to validate boronate ester integrity during long-term storage?

Answer:

- FT-IR monitoring : Track the B-O stretching band at ~1350 cm⁻¹; attenuation indicates hydrolysis .

- Periodic ¹¹B NMR : Compare fresh vs. stored samples for peak broadening or shifts .

- Stabilization : Add 1% (w/w) BHT (butylated hydroxytoluene) to inhibit oxidation .

Advanced: What strategies mitigate aggregation-induced quenching in carbazole-based emitters?

Answer:

- Dendritic design : Attach 9-hexyl or 9-(biphenyl) groups to enhance solubility and disrupt π-π stacking .

- Host-guest systems : Blend with 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) at 10–20% doping ratios to suppress concentration quenching .

- Thermal annealing : Heat films at 150°C for 10 minutes to optimize morphology and reduce non-radiative decay .

Advanced: How to analyze reaction pathways in photoredox-catalyzed carbazole functionalization?

Answer:

- Mechanistic probes : Use radical traps (TEMPO) to confirm deboronative radical intermediates in cascades .

- Kinetic studies : Monitor reaction progress via in situ UV-vis (λ ~450 nm for boronate radical anions) .

- Substrate scope : Test electron-deficient alkenes (e.g., methyl acrylate) to assess polarity-matched cyclization efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.